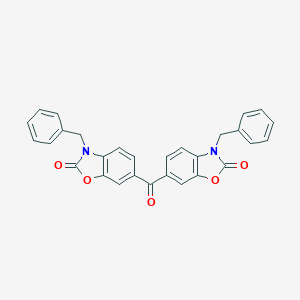![molecular formula C21H21BrN2O6S B304713 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles and has shown promising results in several studies.
Mécanisme D'action
The exact mechanism of action of 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the cells. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has significant biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II. It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole in lab experiments is its broad spectrum of biological activities. The compound has shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are several future directions for the research on 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. One of the future directions is to investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to study the compound's mechanism of action in more detail to identify its molecular targets. Furthermore, the compound's potential as a therapeutic agent for the treatment of cancer, microbial and fungal infections can be explored in future studies.
Conclusion:
In conclusion, 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a compound that has shown significant potential in various fields of scientific research. Its broad spectrum of biological activities and potential applications make it a promising candidate for further investigation. However, more research is needed to fully understand the compound's mechanism of action and identify its molecular targets.
Méthodes De Synthèse
The synthesis of 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves the reaction of 2-(4-bromophenyl)-1,3-dioxolane-2-carbaldehyde with 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction takes place under mild conditions and yields the desired compound in good yield.
Applications De Recherche Scientifique
The compound 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
|---|---|
Formule moléculaire |
C21H21BrN2O6S |
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
2-[[2-(4-bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H21BrN2O6S/c1-25-16-10-13(11-17(26-2)18(16)27-3)19-23-24-20(30-19)31-12-21(28-8-9-29-21)14-4-6-15(22)7-5-14/h4-7,10-11H,8-9,12H2,1-3H3 |
Clé InChI |
IZSZZJDSJPYAKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3(OCCO3)C4=CC=C(C=C4)Br |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3(OCCO3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)


![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)


![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
